4-Chloro-3-fluorobenzyl alcohol chemical properties
4-Chloro-3-fluorobenzyl alcohol chemical properties
An In-Depth Technical Guide to 4-Chloro-3-fluorobenzyl Alcohol: Properties, Synthesis, and Applications
Executive Summary
4-Chloro-3-fluorobenzyl alcohol is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenyl ring, makes it a valuable and versatile building block for the synthesis of complex organic molecules. The presence of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth information on its chemical and physical properties, a detailed spectroscopic profile, reactivity analysis, validated synthetic protocols, and critical safety and handling procedures.
Introduction and Molecular Structure
4-Chloro-3-fluorobenzyl alcohol, with the empirical formula C₇H₆ClFO, belongs to the class of substituted benzyl alcohols.[2] These compounds are foundational intermediates in organic synthesis. The strategic placement of the chloro and fluoro groups on the aromatic ring creates a specific electronic and steric environment that can be exploited for further chemical transformations. The hydroxyl group provides a primary site for reactions such as oxidation, esterification, and etherification, making the molecule a bifunctional scaffold for building molecular complexity. This guide aims to consolidate the available technical data and provide expert insights into the practical application of this compound in a research and development setting.
Caption: 2D Structure of 4-Chloro-3-fluorobenzyl alcohol.
Physicochemical and Computed Properties
A precise understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and material science. The data presented below has been aggregated from supplier technical sheets and public chemical databases.
| Identifier | Value | Source |
| IUPAC Name | (4-Chloro-3-fluorophenyl)methanol | [3] |
| CAS Number | 1005063-87-6 (Example, verify) | N/A |
| Molecular Formula | C₇H₆ClFO | [2][3] |
| Molecular Weight | 160.57 g/mol | [2] |
| Appearance | Solid | [2] |
| InChI | 1S/C7H6ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | [2] |
| SMILES | OCc1ccc(Cl)c(F)c1 | [2] |
| Predicted XlogP | 1.8 | [3] |
| MDL Number | MFCD00143292 | [2] |
Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and purity assessment. While experimental spectra for this specific compound are not widely published, a detailed theoretical analysis based on its structure provides a reliable predictive framework for researchers.
Mass Spectrometry (MS)
Causality: Electron Ionization Mass Spectrometry (EI-MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For benzyl alcohols, fragmentation is predictable and typically proceeds via two main pathways: alpha (α) cleavage and dehydration.[4]
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Alpha Cleavage: This involves the cleavage of the C-C bond between the aromatic ring and the benzylic carbon, leading to the loss of the CH₂OH group. However, the formation of a highly stable, resonance-stabilized tropylium-like cation or a substituted benzyl cation is more common. The molecular ion (M⁺) peak is expected at m/z 160/162, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl.
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Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion can occur, though it is often less favorable than other fragmentation pathways for primary alcohols.
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Benzylic Cation: The most significant fragmentation pathway is the loss of the hydroxyl radical (•OH) to form a stable 4-chloro-3-fluorobenzyl cation at m/z 143/145.
Predicted Mass-to-Charge Ratios (m/z):
| Adduct | Predicted m/z | Source |
| [M]⁺ | 160.00857 | [3] |
| [M+H]⁺ | 161.01640 | [3] |
| [M+Na]⁺ | 182.99834 | [3] |
| [M-H]⁻ | 159.00184 | [3] |
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
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O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.
-
C-H (sp³) Stretch: Aliphatic C-H stretching of the CH₂ group will appear just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹.
-
C-H (sp²) Stretch: Aromatic C-H stretching will produce weaker bands above 3000 cm⁻¹.
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C=C Aromatic Stretch: Benzene ring skeletal vibrations will result in several sharp peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong band for the primary alcohol C-O stretch is expected around 1050-1150 cm⁻¹.
-
C-F and C-Cl Stretches: Strong absorptions corresponding to the C-F and C-Cl bonds are expected in the fingerprint region, typically around 1000-1250 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Chloro-3-fluorobenzyl alcohol, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
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¹H NMR:
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-CH₂- (Benzylic Protons): A singlet or a closely coupled doublet is expected around δ 4.5-4.8 ppm. The signal will be deshielded by the adjacent oxygen and aromatic ring.
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-OH (Hydroxyl Proton): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between δ 1.5-4.0 ppm.
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Aromatic Protons (3H): The three protons on the aromatic ring will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.
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The proton at C5 will likely be a doublet of doublets (dd) due to coupling with the adjacent proton and the fluorine atom.
-
The proton at C2 will be influenced by the adjacent fluorine, likely appearing as a doublet of doublets.
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The proton at C6 will also show complex splitting. The expected region for these protons is δ 7.0-7.5 ppm.
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-
-
¹³C NMR:
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Seven distinct carbon signals are expected.
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-CH₂- (Benzylic Carbon): A signal around δ 60-65 ppm.
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Aromatic Carbons: Six signals are expected in the δ 110-145 ppm range. The carbons directly bonded to the electronegative F and Cl atoms will be significantly affected. The C-F bond will also induce splitting of the carbon signals (¹JCF, ²JCF, etc.), which is a key diagnostic feature.
-
-
¹⁹F NMR:
-
A single resonance is expected for the fluorine atom. The chemical shift will be dependent on the reference standard but provides confirmation of the fluorine's presence and electronic environment.
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Chemical Reactivity and Synthesis
Reactivity Profile
The reactivity of 4-Chloro-3-fluorobenzyl alcohol is governed by the alcohol functional group and the substituted aromatic ring.
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Oxidation: The primary alcohol can be readily oxidized to 4-chloro-3-fluorobenzaldehyde using mild oxidizing agents (e.g., PCC, DMP) or further to 4-chloro-3-fluorobenzoic acid with strong agents (e.g., KMnO₄, Jones reagent). This aldehyde is itself a critical building block in pharmaceutical synthesis.[1]
-
Esterification/Etherification: The hydroxyl group readily reacts with carboxylic acids (or their derivatives) to form esters and with alkyl halides under basic conditions to form ethers.
-
Electrophilic Aromatic Substitution: The directing effects of the existing substituents must be considered. Fluorine is an ortho-, para-director, while chlorine is also an ortho-, para-director. Their combined influence will direct incoming electrophiles to the available positions on the ring, though the ring is generally deactivated towards substitution.
Caption: Key reaction pathways for 4-Chloro-3-fluorobenzyl alcohol.
Synthetic Protocol: Reduction of 4-Chloro-3-fluorobenzaldehyde
Causality: The most direct and industrially scalable synthesis of 4-Chloro-3-fluorobenzyl alcohol is the reduction of the corresponding aldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones, its operational simplicity, and its high yield. Methanol or ethanol is used as the solvent as it is capable of dissolving the aldehyde and is compatible with the reducing agent.
Protocol:
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-3-fluorobenzaldehyde (10.0 g, 63.0 mmol).
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Dissolution: Add methanol (100 mL) to the flask and stir at room temperature until the aldehyde is completely dissolved.
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Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is critical to control the exothermic reaction and prevent side reactions.
-
Reagent Addition: Slowly add sodium borohydride (2.6 g, 69.3 mmol, 1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution (target pH ~7). Vigorous gas evolution (H₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 4-Chloro-3-fluorobenzyl alcohol as a pure solid.
Caption: Workflow for the synthesis of 4-Chloro-3-fluorobenzyl alcohol.
Applications in Research and Drug Development
4-Chloro-3-fluorobenzyl alcohol is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from its pre-installed halogenation pattern, which is often desired in the final target molecule.
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Medicinal Chemistry: The "4-chloro-3-fluoro" phenyl motif is incorporated into drug candidates to modulate their pharmacokinetic (ADME) and pharmacodynamic (PD) properties. Fluorine can block sites of metabolism, increase binding affinity through hydrogen bonding or dipolar interactions, and tune pKa. Chlorine can also participate in halogen bonding and improve lipophilicity.
-
Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often utilizes halogenated intermediates to enhance potency and environmental persistence.
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Materials Science: Substituted benzyl alcohols can be used in the synthesis of specialty polymers, resins, and other advanced materials where specific thermal or chemical resistance properties are required.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling any chemical reagent. 4-Chloro-3-fluorobenzyl alcohol possesses specific hazards that must be managed through appropriate engineering controls and personal protective equipment.
GHS Hazard Information:
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source |
| Serious Eye Damage | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage | [2] |
Safe Handling Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke in the laboratory. Avoid generating dust.
-
Spill Procedure: In case of a minor spill, sweep up the solid material, place it in a sealed container for disposal, and clean the area thoroughly. Avoid breathing dust.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified as a combustible solid (Storage Class 11).[2]
References
-
PubChemLite. 4-chloro-3-fluorobenzyl alcohol (C7H6ClFO). [Link]
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PubChem. 4-Chlorobenzyl alcohol. [Link]
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PubChem. 4-Fluorobenzylic alcohol. [Link]
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Cheméo. Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3). [Link]
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The Royal Society of Chemistry. Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones.... [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Chloro-3-fluorobenzaldehyde in Pharmaceutical Synthesis. [Link]
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PrepChem.com. Synthesis of 4-fluoro-3-bromo-benzyl alcohol. [Link]
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The Royal Society of Chemistry. Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater*. [Link]
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NIST WebBook. 4-Chlorobenzyl alcohol. [Link]
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NIST WebBook. 4-Fluorobenzyl alcohol. [Link]
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Carl ROTH. 4-Chlorobenzyl alcohol, 250 g, CAS No. 873-76-7. [Link]
- Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
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ChemUniverse. Request A Quote - 4-CHLORO-3-FLUOROBENZYL ALCOHOL. [Link]
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Worldwidejournals.com. Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. [Link]
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Chemsrc. 4-Fluorobenzyl Alcohol | CAS#:459-56-3. [Link]
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OpenStax. 12.3 Mass Spectrometry of Some Common Functional Groups. [Link]
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